molecular formula C10H21N3O4 B6182151 acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate CAS No. 2613385-11-6

acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate

Cat. No. B6182151
CAS RN: 2613385-11-6
M. Wt: 247.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate, commonly referred to as Acetyl-CoA, is a key intermediate in the metabolic pathways of both plants and animals. It is an important compound in the synthesis of fatty acids, cholesterol, and other lipids. It is also involved in the production of energy in the form of ATP. Acetyl-CoA is a complex molecule that is synthesized from two molecules of acetyl-CoA and one molecule of butyryl-CoA. The synthesis of Acetyl-CoA is catalyzed by the enzyme Acetyl-CoA carboxylase.

Mechanism of Action

Acetyl-CoA is an important intermediate in the metabolic pathways of both plants and animals. It is involved in the synthesis of fatty acids, cholesterol, and other lipids. Acetyl-CoA is also involved in the production of energy in the form of ATP. The enzyme Acetyl-CoA carboxylase catalyzes the carboxylation of malonyl-CoA to form Acetyl-CoA. This reaction is an important step in the synthesis of fatty acids, cholesterol, and other lipids.
Biochemical and Physiological Effects
Acetyl-CoA is an important intermediate in the metabolic pathways of both plants and animals. It is involved in the synthesis of fatty acids, cholesterol, and other lipids. Acetyl-CoA is also involved in the production of energy in the form of ATP. The production of Acetyl-CoA is regulated by a number of enzymes, including Acetyl-CoA carboxylase, acetyl-CoA synthetase, and acetyl-CoA dehydrogenase. Acetyl-CoA is also involved in the synthesis of fatty acids, cholesterol, and other lipids, as well as in the production of energy in the form of ATP.

Advantages and Limitations for Lab Experiments

The use of Acetyl-CoA in laboratory experiments has several advantages. Acetyl-CoA is a stable compound and is easily obtained from commercially available sources. It is also relatively inexpensive and can be stored at room temperature. In addition, Acetyl-CoA is an important intermediate in the metabolic pathways of both plants and animals, so it can be used to study the regulation of metabolic pathways and the effect of drugs on these pathways.
However, there are also some limitations to using Acetyl-CoA in laboratory experiments. Acetyl-CoA is a complex molecule and is difficult to synthesize in the laboratory. In addition, the enzyme Acetyl-CoA carboxylase, which is necessary for the synthesis of Acetyl-CoA, is not available commercially. Finally, Acetyl-CoA is a highly reactive compound and must be handled with care to avoid potential hazards.

Future Directions

The study of Acetyl-CoA has many potential future directions. One possible direction is the study of the regulation of Acetyl-CoA carboxylase and other enzymes involved in the synthesis of Acetyl-CoA. Another possible direction is the study of the effect of drugs on Acetyl-CoA metabolism and the regulation of metabolic pathways. Additionally, research could be done on the use of Acetyl-CoA in the production of energy in the form of ATP. Finally, research could be done on the use of Acetyl-CoA in the synthesis of fatty acids, cholesterol, and other lipids.

Synthesis Methods

The synthesis of Acetyl-CoA is a two-step process. In the first step, acetyl-CoA and butyryl-CoA are combined to form malonyl-CoA. In the second step, malonyl-CoA is converted to Acetyl-CoA by the enzyme Acetyl-CoA carboxylase. This enzyme is a biotin-dependent enzyme that catalyzes the carboxylation of malonyl-CoA to form Acetyl-CoA.

Scientific Research Applications

Acetyl-CoA is an important compound in the study of metabolism and biochemistry. It is used in the study of fatty acid synthesis, cholesterol synthesis, and other metabolic pathways. It is also used to study the regulation of metabolic pathways and the effect of drugs on these pathways. Acetyl-CoA is also used in the study of enzyme kinetics and the mechanism of action of enzymes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "tert-butyl N-(1-carbamimidoylethyl)carbamate", "acetic anhydride", "sodium acetate", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(1-carbamimidoylethyl)carbamate in acetic acid.", "Step 2: Add acetic anhydride to the reaction mixture and stir for 1 hour at room temperature.", "Step 3: Add sodium acetate to the reaction mixture and heat at 60°C for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add water.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS RN

2613385-11-6

Molecular Formula

C10H21N3O4

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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